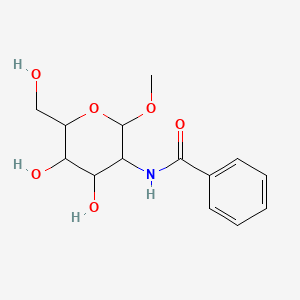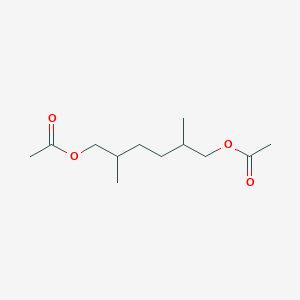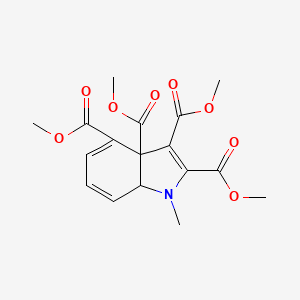![molecular formula C12H8Cl6I2 B11958286 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 91330-15-3](/img/structure/B11958286.png)
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multi-step organic reactions. The process begins with the preparation of a suitable tetracyclic precursor, which is then subjected to halogenation reactions. Chlorination and iodination are carried out under controlled conditions to ensure selective substitution at the desired positions. Common reagents used in these reactions include chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control systems to achieve high yields and purity. The scalability of the synthesis process is crucial for meeting the demands of various applications, particularly in research and industrial settings.
化学反应分析
Types of Reactions
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to selectively remove halogen atoms, resulting in partially dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher-order chlorinated or iodinated derivatives, while reduction can produce partially dehalogenated compounds with fewer halogen atoms.
科学研究应用
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: Its unique structure and halogen content make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications explores its use as a lead compound for developing new drugs with specific biological activities.
Industry: The compound’s stability and reactivity are leveraged in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include halogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
相似化合物的比较
Similar Compounds
Hexachlorobutadiene: A chlorinated aliphatic diene with applications as a solvent and intermediate in chemical synthesis.
Hexachlorocyclohexane: A polyhalogenated compound with multiple stereoisomers, used as an insecticide and in chemical research.
Hexachlorobiphenyl: A chlorinated biphenyl compound studied for its environmental impact and toxicological properties.
Uniqueness
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene stands out due to its unique tetracyclic structure and the presence of both chlorine and iodine atoms. This combination of features imparts distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
91330-15-3 |
|---|---|
分子式 |
C12H8Cl6I2 |
分子量 |
618.7 g/mol |
IUPAC 名称 |
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H8Cl6I2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7H,1H2 |
InChI 键 |
LVKHCJHBNOEDKQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C3C(C1C(C2I)I)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)

![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)



![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)




![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)


